Benzoic acid, 2-[(4-bromobenzoyl)amino]-
CAS No.: 100874-12-2
Cat. No.: VC16251102
Molecular Formula: C14H10BrNO3
Molecular Weight: 320.14 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 2-[(4-bromobenzoyl)amino]- - 100874-12-2](/images/structure/VC16251102.png)
Specification
CAS No. | 100874-12-2 |
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Molecular Formula | C14H10BrNO3 |
Molecular Weight | 320.14 g/mol |
IUPAC Name | 2-[(4-bromobenzoyl)amino]benzoic acid |
Standard InChI | InChI=1S/C14H10BrNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Standard InChI Key | HXYGUIBNBZJOOW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
Benzoic acid, 2-[(4-bromobenzoyl)amino]- features a benzanilide backbone with distinct functional groups:
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A 2-aminobenzoic acid moiety (C₇H₆NO₂), providing carboxylic acid and primary amine groups.
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A 4-bromobenzoyl group (C₇H₄BrO), introducing bromine at the para position of the benzene ring.
The amide bond (-NH-C=O) bridges these components, yielding the molecular formula C₁₄H₁₀BrNO₃ and a molecular weight of 320.1 g/mol.
Table 1: Key Structural and Physical Properties
Property | Value |
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Molecular Formula | C₁₄H₁₀BrNO₃ |
Molecular Weight | 320.1 g/mol |
CAS Registry Number | 2159-40-2 |
Functional Groups | Carboxylic acid, amide, bromine |
Predicted Solubility | Low in water; soluble in DMSO |
The bromine atom’s electronegativity enhances the compound’s polarity, influencing its solubility and reactivity. Infrared (IR) spectroscopy would reveal characteristic peaks for the carboxylic acid (∼1700 cm⁻¹), amide (∼1650 cm⁻¹), and aromatic C-Br (∼550 cm⁻¹).
Stereoelectronic Effects
The electron-withdrawing bromine meta-directs electrophilic substitution reactions, while the carboxylic acid group increases acidity (pKa ≈ 4.2). The amide linkage participates in hydrogen bonding, affecting crystallization and biological interactions .
Synthetic Routes and Optimization
Conventional Synthesis Strategies
The compound is typically synthesized via amide coupling between 4-bromobenzoyl chloride and 2-aminobenzoic acid:
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Activation: 4-Bromobenzoyl chloride reacts with 2-aminobenzoic acid in anhydrous tetrahydrofuran (THF).
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Base Addition: Triethylamine (TEA) neutralizes HCl byproduct.
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Workup: Precipitation in ice-water yields crude product, purified via recrystallization .
Table 2: Representative Reaction Conditions
Parameter | Condition |
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Solvent | THF |
Temperature | 0–25°C |
Molar Ratio (Acid:Cl) | 1:1.1 |
Base | Triethylamine |
Yield | 75–85% |
Alternative Pathways
A patent (CN112745239A) describes hydroxamic acid intermediates for synthesizing aminobenzoates . While developed for 4-aminobenzoic acid derivatives, this method could adapt to brominated analogs:
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Hydroxamate Formation: React 1,4-phthalic acid derivatives with hydroxylamine.
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Larsen Rearrangement: Thermally rearrange hydroxamates to aminobenzoates.
This route avoids hazardous nitration steps, aligning with green chemistry principles. For example, refluxing potassium 4-carboxybenzoyl hydroxamate in acetonitrile/water (2.5:1) at 110°C for 2 hours achieved 89.8% yield of 4-aminobenzoic acid .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. For instance, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C could yield biphenyl derivatives .
Carboxylic Acid Modifications
The -COOH group allows esterification or amidation. Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with alcohols or amines:
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Esterification: Methanol in pyridine produces methyl esters.
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Amidation: Ammonia in ethanol forms primary amides.
Biological and Industrial Applications
Material Science Applications
As a halogenated building block, the compound serves in polymer synthesis (e.g., flame retardants) and metal-organic frameworks (MOFs). Its rigid aromatic structure aids in constructing crystalline materials with tailored porosity .
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